![molecular formula C25H42N2O2 B12558546 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one CAS No. 143214-57-7](/img/structure/B12558546.png)
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is a complex organic compound that features a pyridine ring, an oxazinan ring, and a long hexadecanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Oxazinan Ring Formation: The oxazinan ring is formed by reacting the pyridine derivative with an appropriate amine and an aldehyde under acidic conditions.
Attachment of the Hexadecanone Chain: The final step involves the attachment of the hexadecanone chain through a nucleophilic substitution reaction, where the oxazinan derivative reacts with a hexadecanone halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hexadecanone chain can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with different functional groups.
Scientific Research Applications
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one involves its interaction with specific molecular targets. The pyridine and oxazinan rings can interact with enzymes or receptors, modulating their activity. The hexadecanone chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but lacks the oxazinan ring and hexadecanone chain.
1-(Pyridin-2-yl)propan-1-one: Contains a pyridine ring but has a shorter alkyl chain and no oxazinan ring.
1-(Piperidin-1-yl)hexadecan-1-one: Similar long alkyl chain but contains a piperidine ring instead of pyridine and oxazinan rings.
Uniqueness
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is unique due to its combination of a pyridine ring, an oxazinan ring, and a long hexadecanone chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
CAS No. |
143214-57-7 |
|---|---|
Molecular Formula |
C25H42N2O2 |
Molecular Weight |
402.6 g/mol |
IUPAC Name |
1-(2-pyridin-4-yl-1,3-oxazinan-3-yl)hexadecan-1-one |
InChI |
InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-24(28)27-21-15-22-29-25(27)23-17-19-26-20-18-23/h17-20,25H,2-16,21-22H2,1H3 |
InChI Key |
ULKAGMIXXHAAJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)N1CCCOC1C2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
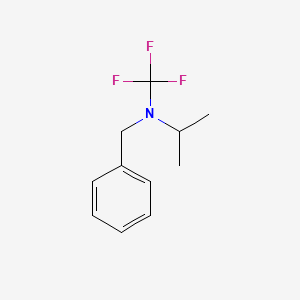
![1,3,2-Benzodioxaborole, 2-[1-(4-methoxyphenyl)ethyl]-](/img/structure/B12558471.png)
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
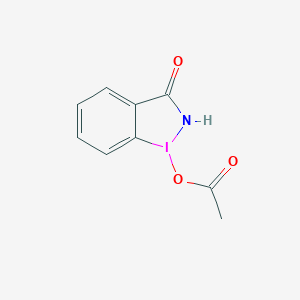
![1-[5-(2,4-Difluorophenyl)-1H-imidazol-2-yl]-3,5-dimethyl-1H-pyrazole](/img/structure/B12558482.png)
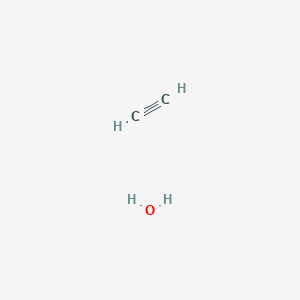
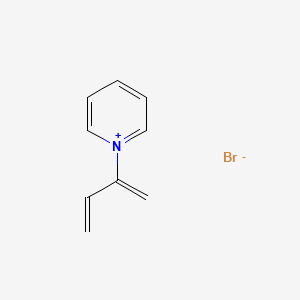
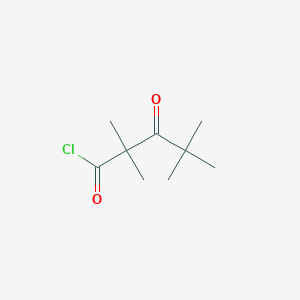
![2-[(Benzenesulfonyl)methyl]-1-benzylpyridin-1-ium bromide](/img/structure/B12558514.png)
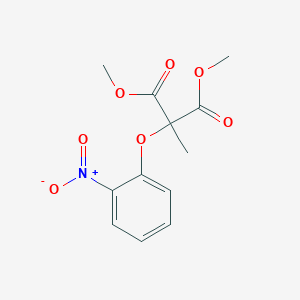

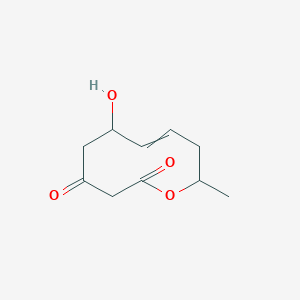
![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
